molecular formula C7H6BrNO B141198 5-Bromo-6-methylpicolinaldehyde CAS No. 137778-18-8

5-Bromo-6-methylpicolinaldehyde

Cat. No. B141198
CAS RN: 137778-18-8
M. Wt: 200.03 g/mol
InChI Key: BXPXGQBIEVDVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylpicolinaldehyde (5-Br-6-Me-PAL) is an aldehyde which is used in a variety of synthetic reactions and scientific research applications. It is a colorless liquid with a molecular formula of C7H6BrO2. This substance has a wide range of applications in synthetic chemistry and scientific research, and has been used in various studies for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heteroalicyclic Compounds

5-Bromo-6-methylpicolinaldehyde is used in the synthesis of heteroalicyclic compounds such as DL-2-piperidinemethanol and meso-cis-2,6-piperidinedimethanol, starting from 2-picoline and 2,6-lutidine, respectively. The reactions of synthetic intermediates, including 6-methylpicolinaldehyde, have been examined to explore their potential applications in organic synthesis and medicinal chemistry (Kasuga & Taguchi, 1965).

In Situ Reaction Studies in Coordination Chemistry

The compound plays a role in the Cu(II)-hydrazine-6-methylpicolinaldehyde system, where "in situ" reactions form coloured Cu(I)-azine and Cu(I)-hydrazone complexes. This system demonstrates a new mode of homogeneous colour development, which is significant in coordination chemistry and the study of metal-ligand interactions (Valcárcel & Pino, 1973).

Development of Heteroditopic Ligands

The bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including this compound derivatives, has been achieved, leading to the synthesis of piperazine-containing heteroditopic ligands. These ligands serve as receptors for metal salts, highlighting the compound's utility in creating complex molecules for studying metal ion binding (Wang et al., 2006).

Schiff Base Formation and Crystal Studies

This compound has been used to obtain Schiff bases, which are critical in various chemical processes and potential applications in materials science and coordination chemistry. The crystal structure and intramolecular interactions of such compounds have been characterized, providing insights into their stability and reactivity (Cai, 2011).

Friedländer Synthesis of Quinoline Derivatives

The compound is involved in Friedländer synthesis to afford bidentate and tridentate 6-bromoquinoline derivatives. This method has implications for the development of novel chelating ligands and exploring their photophysical properties, which are valuable in the design of luminescent materials and organic electronics (Hu, Zhang, & Thummel, 2003).

Telescoping Process in Drug Intermediate Synthesis

This compound derivatives have been synthesized using a telescoping process, reducing the isolation steps and improving the yield in drug discovery. This advancement demonstrates the compound's role in optimizing synthetic routes for pharmaceutical intermediates (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-bromo-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXGQBIEVDVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568129
Record name 5-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137778-18-8
Record name 5-Bromo-6-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137778-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was purged with and maintained under an inert atmosphere of nitrogen then charged with methyl 5-bromo-6-methylpyridine-2-carboxylate (7.00 g, 30.6 mmol, 1.00 equiv), tetrahydrofuran (150 mL). Diisobutylaluminium hydride (60 mL, 1 mol/L in hexane) was added dropwise at −78° C. The resulting solution was stirred for 60 min at −78° C., quenched by ammonium chloride (50 mL), extracted with ethyl acetate (2×100 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (10/90) to provide 4.90 g (76% yield) of 5-bromo-6-methylpyridine-2-carbaldehyde as a light yellow solid. 1H NMR 300 MHz (CDCl3) δ 10.04 (s, 1H), 8.02 (d, J=8.1 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.78 (s, 3H). LCMS (ESI, m/z): 200 [M+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.